2,4-Dichloro-1-(chloromethyoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-(chloromethyoxy)benzene is an organic compound with the molecular formula C7H5Cl3O It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 4th positions, and a chloromethoxy group is attached at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(chloromethyoxy)benzene typically involves the chlorination of 2-chloromethoxybenzene. One common method includes the use of N-chloromorpholine as a chlorinating agent. The reaction is carried out in the presence of sulfuric acid at low temperatures to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(chloromethyoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chloromethoxy group can yield 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Scientific Research Applications
2,4-Dichloro-1-(chloromethyoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a pesticide or herbicide.
Medicine: Studied for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of various chemicals, including dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(chloromethyoxy)benzene involves its interaction with biological molecules. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Similar structure but lacks the chloromethyl group.
2,4-Dichlorobenzaldehyde: Contains an aldehyde group instead of the chloromethoxy group.
2,4-Dichlorobenzoic acid: Contains a carboxylic acid group instead of the chloromethoxy group.
Uniqueness
2,4-Dichloro-1-(chloromethyoxy)benzene is unique due to the presence of both chlorine atoms and a chloromethoxy group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
13543-09-4 |
---|---|
Molecular Formula |
C7H5Cl3O |
Molecular Weight |
211.5 g/mol |
IUPAC Name |
2,4-dichloro-1-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3H,4H2 |
InChI Key |
KPUQILRBGVUAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.